1,4-Dichlorobutan-2-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

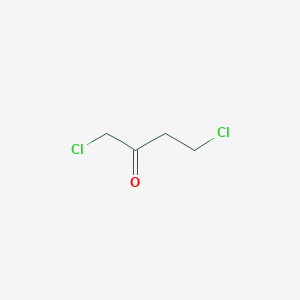

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dichlorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-2-1-4(7)3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNZDMGFDFBONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168234 | |

| Record name | 1,4-Dichlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16714-78-6 | |

| Record name | 1,4-Dichloro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16714-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichlorobutan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichlorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dichlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1,4-Dichlorobutan-2-one, a valuable bifunctional compound in organic synthesis. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Two-Step Synthesis via Oxidation of 1,4-Dichloro-2-butanol

A reliable method for the synthesis of this compound involves a two-step process commencing with the chlorination of 1,2,4-butanetriol to form the intermediate 1,4-dichloro-2-butanol, followed by its oxidation to the target ketone.

Step 1: Synthesis of 1,4-Dichloro-2-butanol from 1,2,4-Butanetriol

This initial step involves the reaction of 1,2,4-butanetriol with hydrogen chloride gas in the presence of acetic acid.

Experimental Protocol:

-

To a 500 mL four-necked flask, add 250 g of 1,2,4-butanetriol and 7 g of acetic acid.

-

While stirring, heat the mixture to 85°C.

-

Introduce hydrogen chloride gas into the reaction mixture, maintaining the temperature at 90 ± 2°C.

-

Continue the introduction of hydrogen chloride gas until a significant amount of overflow is observed.

-

Cease the gas flow and allow the mixture to cool to room temperature (15-25°C).

-

Slowly add an aqueous sodium carbonate solution to adjust the pH of the mixture to 5.5 ± 0.1.

-

Allow the layers to separate and collect the lower organic phase.

-

Wash the organic phase with an aqueous sodium chloride solution.

-

Purify the product by distillation, collecting the fraction at 60-64°C.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield (%) | Purity (%) |

| 1,2,4-Butanetriol | 106.12 | 250 g | - | - |

| Acetic Acid | 60.05 | 7 g | - | - |

| 1,4-Dichloro-2-butanol | 143.01 | 193.0 g | 57.2 | 90.7 |

Reaction Pathway:

Caption: Synthesis of 1,4-Dichloro-2-butanol.

Step 2: Oxidation of 1,4-Dichloro-2-butanol to this compound

The secondary alcohol, 1,4-dichloro-2-butanol, can be oxidized to the corresponding ketone, this compound, using various established methods. A common and effective method utilizes Pyridinium Chlorochromate (PCC).[1][2][3]

General Experimental Protocol (PCC Oxidation): [1]

-

Suspend Pyridinium Chlorochromate (PCC) (0.015 mol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of 1,4-dichloro-2-butanol (0.04 mol) in dichloromethane (2 mL) to the suspension in one portion.

-

Stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, allow the mixture to settle.

-

Wash the reaction mixture with dry ether and filter to remove the solid chromium byproducts.

-

Remove the solvent from the filtrate by distillation or evaporation under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or distillation.

Quantitative Data (Theoretical):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 1,4-Dichloro-2-butanol | 143.01 | 1 |

| Pyridinium Chlorochromate (PCC) | 215.56 | ~1.5 |

| This compound | 140.99 | 1 |

Note: The yield for this specific oxidation has not been reported in the reviewed literature and would need to be determined empirically.

Reaction Pathway:

Caption: Oxidation of 1,4-Dichloro-2-butanol.

One-Step Synthesis via Friedel-Crafts Acylation

Conceptual Experimental Workflow:

-

Reaction Setup: A reaction vessel, suitable for handling gaseous reactants and equipped for low-temperature control, is charged with a suitable solvent and the Lewis acid catalyst (e.g., aluminum chloride).

-

Reagent Introduction: Chloroacetyl chloride is introduced into the cooled reaction mixture.

-

Ethylene Addition: Ethylene gas is then bubbled through the reaction mixture at a controlled rate. The temperature is maintained at a low level (e.g., below 0°C) to manage the exothermic reaction and minimize side products.

-

Reaction Quenching: Upon completion, the reaction is carefully quenched, typically by the addition of ice and/or dilute acid.

-

Workup and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified, likely by vacuum distillation.

Logical Relationship Diagram:

Caption: Friedel-Crafts acylation pathway.

This guide provides a detailed framework for the synthesis of this compound. For the two-step method, a robust protocol for the initial chlorination is provided, along with a well-established general procedure for the subsequent oxidation. The one-step Friedel-Crafts acylation is presented as a viable, albeit less documented, alternative. Researchers are encouraged to optimize the provided protocols and conduct thorough characterization of the final product.

References

Spectroscopic Unveiling of 1,4-Dichlorobutan-2-one: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1,4-Dichlorobutan-2-one, a compound of interest for synthetic chemists and drug development professionals. Due to the absence of publicly available experimental spectroscopic data for this compound, this guide presents a robust set of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

This guide also includes verified experimental data for the related compounds, 1,4-dichlorobutane and 1,4-dichloro-2-butene, to provide a comparative framework for researchers. Furthermore, detailed experimental protocols and a logical workflow for spectroscopic analysis are provided to aid in the structural elucidation of similar novel entities.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a valuable reference for the characterization of this compound.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.30 | Singlet | 2H | Cl-CH₂ -C=O |

| ~3.80 | Triplet | 2H | Cl-CH₂ -CH₂- |

| ~3.00 | Triplet | 2H | -CH₂-CH₂ -C=O |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~200 | C =O |

| ~48 | Cl-C H₂-C=O |

| ~45 | Cl-C H₂-CH₂- |

| ~35 | -C H₂-CH₂-C=O |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch |

| ~1420 | Medium | CH₂ bend |

| ~1280 | Medium | CH₂ wag |

| ~750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 140/142/144 | [M]⁺ (Molecular ion with Cl isotopes) |

| 105/107 | [M-Cl]⁺ |

| 91/93 | [ClCH₂CH₂CO]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Experimental Spectroscopic Data of Related Compounds

For comparative purposes, the following tables present experimental spectroscopic data for 1,4-dichlorobutane and 1,4-dichloro-2-butene.

1,4-Dichlorobutane: Experimental Spectroscopic Data

¹H NMR (CDCl₃): Two multiplets at approximately 3.6 ppm and 2.0 ppm.[1][2]

¹³C NMR (CDCl₃): Peaks at approximately 44.8 ppm and 30.5 ppm.

IR (neat): Characteristic peaks include C-H stretching (~2960 cm⁻¹) and C-Cl stretching (~730 cm⁻¹).

MS (EI): Key fragments include m/z 90/92 ([M-HCl]⁺) and 55 ([C₄H₇]⁺).

1,4-Dichloro-2-butene: Experimental Spectroscopic Data

¹H NMR (CDCl₃): Signals for the vinyl and methylene protons are observed.

¹³C NMR (CDCl₃): Resonances for the sp² and sp³ hybridized carbons are present.

IR (neat): Key absorptions include C=C stretching (~1650 cm⁻¹) and C-Cl stretching.

MS (EI): The mass spectrum shows fragments corresponding to the loss of chlorine and other fragmentation pathways.

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent upon rigorous experimental methodology. Standard protocols for the techniques discussed are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The spectrum is acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

For a volatile compound like this compound, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques discussed.

References

An In-depth Technical Guide to 1,4-Dichlorobutan-2-one (CAS: 16714-78-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutan-2-one is a bifunctional electrophilic building block of significant interest in organic synthesis. Its chemical structure, featuring a ketone and two alkyl chloride groups, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular architectures, including various heterocyclic systems and substituted butanones and butenones. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is a reactive chemical intermediate. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 16714-78-6 | [1] |

| Molecular Formula | C₄H₆Cl₂O | [1] |

| Molecular Weight | 141.00 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,4-DICHLORO-2-BUTANONE | [1] |

| Appearance | Not widely reported, likely a liquid | |

| Boiling Point | 195.2 °C at 760 mmHg (Predicted) | |

| Density | 1.231 g/cm³ (Predicted) | |

| Flash Point | 75.9 °C (Predicted) | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of ethylene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Ethylene gas

-

Chloroacetyl chloride

-

Aluminum chloride (anhydrous)

-

Anhydrous dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Magnesium sulfate (for drying)

Procedure:

-

A reaction vessel equipped with a stirrer, a gas inlet, and a cooling bath is charged with anhydrous dichloromethane and aluminum chloride.

-

The suspension is cooled to a low temperature (e.g., -10 °C to 0 °C).

-

A solution of chloroacetyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension.

-

Ethylene gas is then bubbled through the reaction mixture at a controlled rate while maintaining the low temperature.

-

The reaction is monitored by techniques such as TLC or GC-MS to determine completion.

-

Upon completion, the reaction mixture is cautiously quenched by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may need to be optimized for best results.

Chemical Reactivity and Applications in Synthesis

The presence of two electrophilic centers—the carbonyl carbon and the two carbons bearing chlorine atoms—makes this compound a versatile reagent in organic synthesis.

Hantzsch Thiazole Synthesis

A significant application of this compound is in the Hantzsch synthesis of thiazoles. This reaction involves the condensation of an α-haloketone with a thioamide. In this case, this compound serves as the α-haloketone precursor. The resulting 4-(2-chloroethyl)thiazoles are valuable intermediates for further synthetic modifications, particularly in the development of novel pharmaceutical agents. Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2]

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

This compound

-

Thiourea

-

Ethanol (solvent)

-

Sodium bicarbonate

Procedure:

-

This compound and thiourea are dissolved in ethanol.

-

The mixture is heated to reflux and the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-(2-chloroethyl)thiazole derivative.[3]

Epoxyannelation Reactions

This compound can undergo epoxyannelation reactions with carbanions of β-diketones or β-ketoesters. This reaction leads to the formation of annulated chlorohydrins and epoxides, which are useful synthetic intermediates.[4]

Role in Drug Development

The utility of this compound in drug development primarily stems from its role as a precursor to bioactive heterocyclic compounds, most notably thiazole derivatives. Many clinically approved drugs contain a thiazole ring, which is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[5]

Derivatives of thiazoles synthesized from this compound have been investigated for various therapeutic applications, including:

-

Antifungal Agents: Thiazole derivatives have shown potent activity against various fungal strains.

-

Antibacterial Agents: Certain thiazole compounds exhibit significant antibacterial properties.

-

Anticancer Agents: The thiazole moiety is present in several anticancer drugs, and novel derivatives are continuously being explored for their potential in cancer therapy.

The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors in pathogenic organisms or cancer cells. For instance, some thiazole-based antifungal agents are known to inhibit lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery and development. Its ability to serve as a precursor for a wide array of heterocyclic compounds, particularly thiazoles, makes it a key intermediate for the synthesis of novel therapeutic agents. Researchers and drug development professionals can leverage the reactivity of this compound to design and synthesize new molecular entities with desired biological activities. Proper handling and safety precautions are essential when working with this reactive chemical. Further exploration of its synthetic applications is likely to lead to the discovery of new and potent drug candidates.

References

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxyannelation with 1,4-dichloro-butan-2-one - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,4-Dichlorobutan-2-one.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,4-Dichlorobutan-2-one. Due to a notable lack of publicly available experimental data, this document primarily relies on computed properties and highlights areas where further research is required. The guide includes a summary of identifier information, computed physical and chemical data, and known hazard classifications. Additionally, a plausible synthetic route and a conceptual reactivity diagram are presented to aid researchers in understanding and utilizing this compound.

Introduction

This compound is a halogenated ketone of interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive ketone group and two primary alkyl chloride moieties, suggests its potential as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. This guide aims to consolidate the available information on this compound to support ongoing and future research endeavors.

Physical and Chemical Properties

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the experimental data for the physical and chemical properties of this compound. The following table summarizes the available computed data from reputable sources.

| Property | Value | Source |

| Molecular Formula | C4H6Cl2O | PubChem[1] |

| Molecular Weight | 140.99 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 16714-78-6 | PubChem[1] |

| Boiling Point | Data Not Available | |

| Melting Point | Data Not Available | |

| Density | Data Not Available | |

| Solubility | Data Not Available | |

| Computed XLogP3-AA | 1.1 | PubChem[1] |

| Computed Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Computed Heavy Atom Count | 7 | PubChem[1] |

Spectroscopic Data

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route involves the Friedel-Crafts acylation of ethylene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: a ketone and two primary alkyl chlorides. This combination allows for a variety of potential chemical transformations.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Causes skin irritation (H315)[1]

-

Causes serious eye damage (H318)[1]

-

May cause respiratory irritation (H335)[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents itself as a potentially valuable, yet undercharacterized, chemical entity. The lack of comprehensive experimental data on its physical, chemical, and spectroscopic properties underscores a clear need for further investigation. This guide provides a foundational summary of the currently available information and theoretical considerations to assist researchers in their work with this compound. The synthesis and reactivity pathways proposed herein offer a starting point for the exploration and application of this compound in various fields of chemical science.

References

In-Depth Technical Guide to 1,4-Dichlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutan-2-one, with the IUPAC name This compound , is a bifunctional organochlorine compound of significant interest in synthetic organic chemistry.[1] Its structure, featuring a ketone carbonyl group and two primary chloride leaving groups, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug development.

Chemical Identity

A clear definition of the molecule is essential for any technical discussion.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 16714-78-6 | [1] |

| Molecular Formula | C₄H₆Cl₂O | [1] |

| Molecular Weight | 140.99 g/mol | [1] |

| Canonical SMILES | C(CCl)C(=O)CCl | [1] |

| InChI Key | UDNZDMGFDFBONM-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and commonly cited synthetic pathway involves the Friedel-Crafts acylation of ethylene with chloroacetyl chloride.

Proposed Synthesis Workflow

This proposed synthesis involves the reaction of a simple alkene with an acyl chloride, a fundamental transformation in organic chemistry.

Caption: Proposed synthetic route to this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the Friedel-Crafts acylation reaction. Note: This protocol has not been experimentally validated from the search results and should be adapted and optimized with appropriate laboratory safety precautions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is charged with a suitable anhydrous solvent (e.g., dichloromethane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The flask is cooled in an ice bath.

-

Addition of Reactants: Chloroacetyl chloride is dissolved in the anhydrous solvent and added to the dropping funnel. Ethylene gas is then bubbled through the cooled reaction mixture.

-

Reaction Execution: The chloroacetyl chloride solution is added dropwise to the stirred reaction mixture while maintaining a slow stream of ethylene. The reaction is typically exothermic and should be carefully monitored to maintain the desired temperature.

-

Work-up: After the reaction is complete, the mixture is quenched by carefully pouring it over crushed ice. The organic layer is separated, washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Physicochemical and Spectral Data

| Property | Predicted Value/Characteristic |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-200 °C (with decomposition) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ether, acetone) |

| ¹H NMR | Expected signals for the two methylene groups adjacent to the chlorine atoms and the carbonyl group. |

| ¹³C NMR | Expected signals for the carbonyl carbon and the two methylene carbons. |

| FTIR (cm⁻¹) | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch. C-Cl stretching bands are also expected. |

| Mass Spec (m/z) | The molecular ion peak would be expected at m/z 140, with characteristic isotopic patterns for two chlorine atoms. |

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the two primary carbons bearing chlorine atoms, which are susceptible to nucleophilic attack. This dual reactivity makes it a valuable building block for the synthesis of various heterocyclic systems, many of which are important scaffolds in medicinal chemistry.

Synthesis of Heterocyclic Compounds

The general reaction pathway for the synthesis of heterocycles using this compound is depicted below.

Caption: Cyclocondensation with dinucleophiles.

This reactivity allows for the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, reaction with primary amines can lead to the formation of substituted pyrroles or piperazines, while reaction with thioamides can yield substituted thiophenes.[2][3] These heterocyclic cores are prevalent in a wide range of pharmaceuticals.

Potential as a Precursor for Bioactive Molecules

While direct applications of this compound in drug development are not explicitly detailed in the available literature, its potential lies in its ability to serve as a starting material for compounds with potential antimicrobial activity. The synthesis of novel 1,4-dihydropyridine and 2-azetidinone derivatives, classes of compounds known for their diverse biological activities including antimicrobial effects, often involves precursors with similar functionalities.[4][5][6]

Safety and Handling

This compound is expected to be a hazardous substance. Based on the GHS classifications for similar compounds, it is likely to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and reactive synthetic intermediate with significant potential for the construction of complex organic molecules, particularly heterocyclic systems of medicinal interest. While detailed experimental data and specific applications in drug development are not extensively reported in the public domain, its chemical properties suggest a wide range of possible synthetic transformations. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its utility in organic synthesis and medicinal chemistry. Researchers and drug development professionals should approach its use with appropriate safety precautions due to its potential hazards.

References

- 1. This compound | C4H6Cl2O | CID 85563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries [organic-chemistry.org]

- 3. Thiophene synthesis [organic-chemistry.org]

- 4. Synthesis and antimicrobial activity of 1,4-diaryl-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,4-Dichlorobutan-2-one: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of 1,4-Dichlorobutan-2-one. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This document outlines a proposed synthetic pathway and details the necessary experimental protocols, supported by visualizations to clarify complex relationships and workflows.

Molecular Structure and Chemical Formula

This compound is a halogenated ketone with the chemical formula C₄H₆Cl₂O.[1] Its structure consists of a four-carbon chain with chlorine atoms at positions 1 and 4, and a carbonyl group at position 2.

Molecular Formula: C₄H₆Cl₂O

IUPAC Name: this compound[1]

CAS Number: 16714-78-6[1]

The structural formula of this compound is:

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 140.99 g/mol | PubChem[1] |

| Monoisotopic Mass | 139.9795702 Da | PubChem[1] |

| XlogP (predicted) | 1.1 | PubChemLite[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Predicted Collision Cross Section ([M+H]⁺) | 122.0 Ų | PubChemLite[2] |

| Predicted Collision Cross Section ([M+Na]⁺) | 131.2 Ų | PubChemLite[2] |

Proposed Synthesis and Experimental Protocols

A viable synthetic route to this compound is the oxidation of its corresponding secondary alcohol, 1,4-dichloro-2-butanol. This precursor can be synthesized from 1,2,4-butanetriol.

Synthesis of 1,4-Dichloro-2-butanol

A reported method for the synthesis of 1,4-dichloro-2-butanol involves the reaction of 1,2,4-butanetriol with hydrogen chloride in the presence of acetic acid.[3]

Experimental Protocol:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser, add 250 g of 1,2,4-butanetriol and 7 g of acetic acid.

-

Heat the mixture to 85°C while stirring.

-

Introduce hydrogen chloride gas into the reaction mixture, maintaining the temperature at 90 ± 2°C.

-

Continue the gas flow until a significant amount of hydrogen chloride gas is observed overflowing, indicating the reaction is nearing completion.

-

Stop the gas flow and allow the mixture to cool to room temperature (15-25°C).

-

Slowly add an aqueous solution of sodium carbonate to neutralize the mixture to a pH of 5.5 ± 0.1.

-

Allow the layers to separate and collect the lower organic phase.

-

Wash the organic phase with an aqueous sodium chloride solution.

-

Purify the product by distillation, collecting the fraction at 60-64°C to yield 1,4-dichloro-2-butanol.[3]

Oxidation of 1,4-Dichloro-2-butanol to this compound

The oxidation of the secondary alcohol, 1,4-dichloro-2-butanol, to the corresponding ketone, this compound, can be achieved using various modern oxidation reagents that are known to be effective for halogenated alcohols. Two common and effective methods are the Swern oxidation and the Dess-Martin periodinane oxidation.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. This method is known for its mild reaction conditions.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78°C using a dry ice/acetone bath.

-

To this solution, add a solution of anhydrous DMSO (2.2 to 3.0 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -60°C.

-

After stirring for 15-20 minutes, add a solution of 1,4-dichloro-2-butanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60°C.

-

Stir the reaction mixture for 30-60 minutes at -78°C.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, and continue stirring for 30 minutes at -78°C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which is a mild and selective oxidant.

Experimental Protocol:

-

To a solution of 1,4-dichloro-2-butanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.1 to 1.5 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

The following diagrams illustrate the key molecular information and a general workflow for the characterization of this compound.

Caption: Key molecular and synthetic information for this compound.

Caption: A general workflow for the synthesis and characterization of this compound.

Safety Information

This compound is predicted to be a hazardous substance. According to its GHS classification, it is expected to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The experimental protocols provided are based on general chemical principles and procedures for similar compounds. As detailed experimental data for this compound is not widely available, these protocols should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical syntheses should be performed with appropriate safety precautions.

References

The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Haloketones are a fascinating and highly versatile class of bifunctional organic compounds. Characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group, these molecules possess two electrophilic centers: the α-carbon and the carbonyl carbon. This unique structural feature imparts a rich and varied reactivity, making them invaluable building blocks in modern organic synthesis. Their utility is particularly pronounced in the construction of complex molecular architectures, most notably in the synthesis of diverse heterocyclic systems which form the core of many pharmaceutical agents. This guide provides a comprehensive overview of the core reactivity of α-haloketones, detailing key transformations, reaction mechanisms, and experimental protocols relevant to researchers in academia and the pharmaceutical industry.

Core Reactivity Principles

The reactivity of α-haloketones is dominated by the presence of two electron-withdrawing groups: the carbonyl and the halogen. This electronic arrangement leads to several key reactive characteristics:

-

Enhanced Electrophilicity of the α-Carbon: The inductive effect of the adjacent carbonyl group significantly increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of their utility as potent alkylating agents.

-

Acidity of α'-Hydrogens: Protons on the carbon atom on the other side of the carbonyl group (the α'-position) are acidic and can be readily removed by a base to form an enolate intermediate. This enolate formation is a critical step in several key reactions, including the Favorskii rearrangement.

-

Electrophilicity of the Carbonyl Carbon: Like all ketones, the carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can sometimes compete with substitution at the α-carbon, leading to a variety of possible products depending on the reaction conditions and the nature of the nucleophile.

Key Synthetic Transformations

The unique reactivity profile of α-haloketones allows for a wide array of synthetic transformations, many of which are fundamental in the synthesis of complex organic molecules and heterocycles.

Nucleophilic Substitution Reactions

One of the most fundamental reactions of α-haloketones is the nucleophilic substitution of the α-halogen atom. Due to the electronic activation by the adjacent carbonyl group, these reactions typically proceed readily via an SN2 mechanism. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to introduce diverse functionalities.

Relative Reactivity: The rate of nucleophilic substitution is significantly enhanced compared to analogous alkyl halides. For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane[1]. This heightened reactivity is attributed to the stabilization of the transition state by the adjacent carbonyl group.

| α-Haloketone | Nucleophile | Solvent | Relative Rate |

| Chloroacetone | I⁻ | Acetone | 36,000 |

| 1-Chloropropane | I⁻ | Acetone | 1 |

| Bromoacetone | Cl⁻ | Acetone | High |

| Phenacyl bromide | Aniline | Ethanol | High |

Table 1: Illustrative Relative Reactivity of α-Haloketones in SN2 Reactions.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic and powerful reaction of α-haloketones possessing at least one α'-hydrogen. In the presence of a base, these compounds rearrange to form carboxylic acid derivatives.[2][3] When cyclic α-haloketones are used as substrates, the reaction results in a ring contraction, providing a valuable method for the synthesis of smaller ring systems.[2][3]

The generally accepted mechanism involves the formation of a cyclopropanone intermediate, which is subsequently opened by a nucleophile.[2][4] For α-haloketones lacking α'-hydrogens, a "quasi-Favorskii" or "semi-benzilic acid" rearrangement can occur.[2][3]

| α-Haloketone Substrate | Base | Nucleophile | Product | Yield (%) |

| 2-Chlorocyclohexanone | NaOMe | MeO⁻ | Methyl cyclopentanecarboxylate | ~80 |

| α-Bromoacetophenone | NaOH | OH⁻ | Phenylacetic acid | High |

| 1-Acetyl-1-chlorocyclohexane | NaOMe | MeO⁻ | Methyl 1-methylcyclohexanecarboxylate | ~90 |

Table 2: Representative Examples of the Favorskii Rearrangement.

Synthesis of Heterocycles

The bifunctional nature of α-haloketones makes them exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds, which are of paramount importance in drug discovery.

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. It involves the condensation of an α-haloketone with a thioamide or thiourea.[5][6] The reaction proceeds via an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

| α-Haloketone | Thioamide/Thiourea | Solvent | Product | Yield (%) |

| Phenacyl bromide | Thiourea | Ethanol | 2-Amino-4-phenylthiazole | >90 |

| Chloroacetone | Thioacetamide | Ethanol | 2,4-Dimethylthiazole | High |

| 3-Bromopentan-2-one | Thiobenzamide | Methanol | 2-Phenyl-4,5-dimethylthiazole | Good |

Table 3: Examples of Hantzsch Thiazole Synthesis.

The Robinson-Gabriel synthesis provides a route to oxazoles through the cyclization and dehydration of α-acylamino ketones, which can be prepared from α-haloketones. A more direct approach involves the reaction of an α-haloketone with a primary amide.[7]

| α-Haloketone | Amide | Conditions | Product | Yield (%) |

| Phenacyl bromide | Benzamide | PPA, heat | 2,5-Diphenyloxazole | Good |

| 2-Chloro-1-(4-methoxyphenyl)ethanone | Acetamide | H₂SO₄ | 2-Methyl-5-(4-methoxyphenyl)oxazole | Moderate |

Table 4: Examples of Oxazole Synthesis from α-Haloketones.

α-Haloketones are key starting materials in the Hantzsch pyrrole synthesis, which involves their reaction with a β-ketoester and ammonia or a primary amine.[8] This multicomponent reaction provides a versatile route to highly substituted pyrroles.

The Paal-Knorr synthesis, which typically uses 1,4-dicarbonyl compounds, can also be adapted to utilize α-haloketones as precursors to the required 1,4-dicarbonyl intermediate.[8][9]

| α-Haloketone | β-Ketoester | Amine | Product | Yield (%) |

| Chloroacetone | Ethyl acetoacetate | Ammonia | Ethyl 2,4-dimethylpyrrole-3-carboxylate | Good |

| Phenacyl bromide | Ethyl benzoylacetate | Aniline | Ethyl 1,2,5-triphenylpyrrole-3-carboxylate | Moderate |

Table 5: Examples of Hantzsch Pyrrole Synthesis.

Experimental Protocols

General Procedure for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

2-Bromoacetophenone (phenacyl bromide)

-

Thiourea

-

Methanol

-

5% Sodium carbonate solution

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]

-

Add methanol (5 mL) and a magnetic stir bar.[5]

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[5]

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[5]

-

Collect the resulting precipitate by vacuum filtration through a Büchner funnel.[5]

-

Wash the filter cake with water.[5]

-

Spread the collected solid on a tared watch glass and allow it to air dry to obtain the crude product. The product is often pure enough for characterization without further purification.[5]

General Procedure for the Favorskii Rearrangement of 2-Chlorocyclohexanone

Materials:

-

2-Chlorocyclohexanone

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

Cool the sodium methoxide solution to 0°C in an ice bath under an inert atmosphere (e.g., argon).

-

Slowly add a solution of 2-chlorocyclohexanone in anhydrous methanol to the cooled base solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (typically several hours), monitoring the reaction progress by TLC.

-

After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl cyclopentanecarboxylate.

-

Purify the product by distillation or column chromatography.

Spectroscopic Data

The identification and characterization of α-haloketones and their products rely heavily on spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Phenacyl bromide | 4.45 (s, 2H, -CH₂Br), 7.48-7.65 (m, 3H, Ar-H), 7.95 (d, 2H, Ar-H) | 31.1 (-CH₂Br), 128.8, 128.9, 133.9, 134.0 (Ar-C), 191.3 (C=O) | ~1690 (C=O stretch) |

| 2-Chloroacetophenone | 4.69 (s, 2H, -CH₂Cl), 7.45-7.63 (m, 3H, Ar-H), 7.95 (d, 2H, Ar-H) | 45.9 (-CH₂Cl), 128.7, 128.9, 133.8, 134.1 (Ar-C), 191.9 (C=O) | ~1695 (C=O stretch) |

Table 6: Spectroscopic Data for Common α-Haloketones. [10][11][12]

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: Generalized SN2 mechanism for nucleophilic substitution of α-haloketones.

Caption: Mechanism of the Favorskii rearrangement via a cyclopropanone intermediate.

Caption: Reaction pathway for the Hantzsch thiazole synthesis.

Conclusion

α-Haloketones are undeniably powerful and versatile intermediates in organic synthesis. Their dual electrophilic nature allows for a vast array of chemical transformations, providing access to a wide range of functionalized acyclic and cyclic compounds. The reactions highlighted in this guide—nucleophilic substitution, the Favorskii rearrangement, and various heterocyclic syntheses—represent fundamental tools for the modern synthetic chemist. A thorough understanding of their reactivity and the practical application of the associated experimental protocols can significantly aid in the design and execution of synthetic routes towards novel and complex molecules, particularly in the realm of drug discovery and development. The continued exploration of the reactivity of α-haloketones is sure to uncover new synthetic methodologies and further solidify their importance in the field of organic chemistry.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene [frontiersin.org]

An In-depth Technical Guide to 1,4-Dichlorobutan-2-one for Researchers and Drug Development Professionals

A Versatile Ketone for Heterocyclic Synthesis and Pharmaceutical Research

This technical guide provides a comprehensive overview of 1,4-Dichlorobutan-2-one (CAS No. 16714-78-6), a key building block in organic synthesis, particularly for the development of novel heterocyclic compounds with potential therapeutic applications. This document details its commercial availability, physicochemical properties, and key synthetic applications, including its role in the synthesis of bioactive thiazole derivatives.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. Researchers can procure this reagent in various quantities, with purity typically around 95%. Pricing can vary between suppliers and is dependent on the quantity and purity required.

| Supplier | Purity | Quantity | Price (USD) |

| Molport | 95% | 1 g | 192.00 - 200.00 |

| 95% | 5 g | 346.00 - 500.00 | |

| 95% | 250 mg | 259.00 | |

| 95% | 500 mg | 610.00 | |

| 95% | 2.5 g | 1,503.00 | |

| BLD Pharm | - | - | Inquiry |

| Benchchem | - | - | Inquiry |

| Sigma-Aldrich | - | - | Inquiry |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 16714-78-6 | [1][2] |

| Molecular Formula | C₄H₆Cl₂O | [1] |

| Molecular Weight | 140.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,4-DICHLORO-2-BUTANONE | [1] |

| Boiling Point | 195.2°C at 760 mmHg | [2] |

| Density | 1.231 g/cm³ | [2] |

| Flash Point | 75.9°C | [2] |

| Refractive Index | 1.442 | [2] |

| SMILES | C(CCl)C(=O)CCl | [1] |

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

-

H315: Causes skin irritation (Warning)

-

H318: Causes serious eye damage (Danger)

-

H335: May cause respiratory irritation (Warning)

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Key Synthetic Applications

This compound is a valuable bifunctional electrophile, containing both a ketone and two alkyl chloride groups. This unique structure allows it to participate in a variety of chemical transformations to form complex molecules.[2]

Synthesis of Bioactive Thiazole Derivatives

A significant application of this compound is in the synthesis of substituted thiazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][3][4] The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, and this compound can serve as a key precursor in variations of this synthesis.

The reaction of this compound with a thiourea derivative leads to the formation of a 4-(2-chloroethyl)thiazole intermediate. This intermediate can then be further functionalized to generate a library of bioactive molecules.[2] For instance, some thiazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy.[5]

Below is a generalized workflow for the synthesis of bioactive thiazole derivatives from this compound.

Caption: Synthetic workflow from this compound to a bioactive thiazole targeting DHFR.

Friedel-Crafts Acylation

Another important application of this compound is in Friedel-Crafts acylation reactions. One of the primary methods for its synthesis involves the Friedel-Crafts acylation of ethylene with chloroacetyl chloride, catalyzed by aluminum chloride.[2] This reaction highlights the reactivity of the chloroacetyl chloride precursor in forming the butanone backbone.

The logical relationship for this synthesis is depicted in the following diagram:

Caption: Friedel-Crafts synthesis of this compound.

Experimental Protocols

While detailed, step-by-step protocols for specific reactions using this compound are often proprietary or found within specific research publications, the following provides a general outline based on established chemical principles for the synthesis of a 4-(2-chloroethyl)thiazole derivative.

General Protocol for the Synthesis of a 4-(2-chloroethyl)thiazole Derivative:

-

Reaction Setup: A solution of a substituted thiourea in a suitable solvent (e.g., ethanol, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: An equimolar amount of this compound is added to the thiourea solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for a specified period, typically monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(2-chloroethyl)thiazole derivative.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, will need to be optimized for different thiourea substrates.

Conclusion

This compound is a commercially accessible and highly versatile reagent for organic synthesis. Its bifunctional nature makes it a valuable precursor for the construction of complex molecules, particularly bioactive heterocyclic compounds such as substituted thiazoles. For researchers and professionals in drug development, this compound offers significant potential for the discovery of new therapeutic agents. As with all reactive chemical compounds, proper safety precautions must be strictly followed during its handling and use.

References

- 1. This compound | C4H6Cl2O | CID 85563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16714-78-6 | Benchchem [benchchem.com]

- 3. 2,4-Disubstituted thiazoles as multitargated bioactive molecules | CoLab [colab.ws]

- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

Safety and handling precautions for 1,4-Dichlorobutan-2-one.

An In-depth Technical Guide to the Safety and Handling of 1,4-Dichlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. A comprehensive Safety Data Sheet (SDS) for this compound was not located during the literature search. Therefore, this guide incorporates data from publicly available sources on this compound and its structural isomer, 1,4-Dichlorobutane. All personnel handling this chemical should perform a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department.

Chemical Identification and Physical Properties

This compound is a halogenated ketone. Due to the limited availability of specific experimental data for this compound, the physical properties of its isomer, 1,4-Dichlorobutane, are provided below for reference. Significant differences in properties may exist.

Table 1: Physical and Chemical Properties

| Property | This compound | 1,4-Dichlorobutane (Isomer Reference) |

| Molecular Formula | C₄H₆Cl₂O[1] | C₄H₈Cl₂[2] |

| Molecular Weight | 140.99 g/mol [1] | 127.01 g/mol [3] |

| Appearance | Not specified | Colorless mobile liquid with a mild, pleasant odor[4] |

| Boiling Point | Not available | 155-163 °C (311-325 °F)[3][4] |

| Melting Point | Not available | -35.1 °F (-37.3 °C)[5] |

| Flash Point | Not available | 104 °F (40 °C)[5] |

| Density | Not available | 1.1408 g/mL[5] |

| Vapor Density | Not available | 4.4 (heavier than air)[5] |

| Solubility | Not specified | Sparingly soluble in water (0.24 g/100 mL at 20°C)[4] |

Hazard Identification and GHS Classification

The primary hazards associated with this compound are related to its corrosivity and irritant properties.[1] The GHS classification for this compound has been reported by at least one company to the ECHA C&L Inventory.[1] For comparison, the GHS classification for the flammable isomer 1,4-Dichlorobutane is also included.

Table 2: GHS Hazard Classification

| Hazard Class | This compound | 1,4-Dichlorobutane (Isomer Reference) |

| Pictograms | Danger | Warning |

| Hazard Statements | H315: Causes skin irritation[1] H318: Causes serious eye damage[1] H335: May cause respiratory irritation[1] | H226: Flammable liquid and vapor[3] H412: Harmful to aquatic life with long lasting effects[3] |

| Signal Word | Danger[1] | Warning[3] |

Experimental Protocols: Safe Handling and Storage

Given the hazards of skin irritation, serious eye damage, and potential respiratory irritation, the following handling and storage protocols are recommended. These are based on general best practices for hazardous chemicals and information available for its isomer, 1,4-Dichlorobutane.

Engineering Controls

-

Ventilation: Handle this compound in a chemical fume hood to minimize inhalation of vapors.[6] Ensure adequate ventilation, especially in confined areas.[6][7]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]

-

Electrical Equipment: If the compound is determined to be flammable, use explosion-proof electrical, ventilating, and lighting equipment.[7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may also be necessary.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Butyl rubber gloves may provide suitable protection.[5] Change contaminated clothing immediately.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[5] For weighing and diluting, a half-face respirator with an organic vapor/acid gas cartridge is recommended.[5]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[9]

-

Keep away from heat, sparks, and open flames.[7]

-

Use only non-sparking tools and take precautionary measures against static discharge, as the isomer is flammable.[6][7]

-

Ground and bond containers when transferring material.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Keep the container tightly closed.[7]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

The isomer 1,4-Dichlorobutane is noted to be moisture and light-sensitive; similar precautions may be warranted.[8]

Emergency Procedures

The following diagram outlines the logical workflow for handling emergencies involving this compound.

Caption: Emergency response workflow for this compound.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water for at least 15 minutes.[6] If skin irritation persists, call a physician.[6]

-

Inhalation: Move the victim to fresh air.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] Seek medical attention.

-

Ingestion: Rinse mouth with water.[9] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Carbon dioxide (CO₂) and water spray are also indicated for the isomer.[7]

-

Specific Hazards: Vapors may form explosive mixtures with air and travel to a source of ignition and flash back.[7] Containers may explode when heated.[7] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[9] Remove all sources of ignition.[6][9] Wear appropriate personal protective equipment.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the product enter drains, as it may be harmful to aquatic life.[9]

-

Containment and Cleanup: Absorb the spill with inert absorbent material (e.g., sand, diatomite, universal binders).[10] Collect and place in a suitable, closed container for disposal.[6][9] Use spark-proof tools and explosion-proof equipment during cleanup.[6][9]

Toxicity and Ecological Information

Table 3: Toxicity and Ecotoxicity Data (for 1,4-Dichlorobutane)

| Test | Species | Result | Guideline |

| Acute toxicity to fish | Pimephales promelas (fathead minnow) | LC50: 51.6 mg/L (96 h) | OECD Test Guideline 203 |

| Aquatic Hazard | - | Harmful to aquatic life with long lasting effects | - |

To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Aliphatic halogenated hydrocarbons, in general, may have systemic effects, including narcosis and cardiovascular disorders, as well as toxic effects on the liver and kidneys.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Uncleaned containers should be handled as the product itself. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

References

- 1. This compound | C4H6Cl2O | CID 85563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dichlorobutane | C4H8Cl2 | CID 8059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. 1,4-DICHLOROBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 1,4-Dichlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutan-2-one is a versatile bifunctional reagent that serves as a valuable building block in synthetic organic chemistry, particularly for the construction of various heterocyclic scaffolds. Its structure, featuring a central ketone and two primary alkyl chloride moieties, allows for sequential or one-pot reactions with a range of nucleophiles to form five-membered heterocycles such as furans, pyrroles, and thiophenes. The chloromethyl group often remains intact in the initial cyclization, providing a reactive handle for further functionalization, making it an attractive starting material in medicinal chemistry and drug development for the synthesis of novel molecular entities.

This document provides detailed application notes and experimental protocols for the synthesis of furan and pyrrole derivatives using this compound, based on classical named reactions.

Application Note 1: Synthesis of Furan Derivatives via Modified Feist-Benary Synthesis

The Feist-Benary synthesis is a classical method for the preparation of furans, which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. This compound, being a symmetrical bis(α-chloro)ketone, can react with active methylene compounds, such as β-ketoesters or 1,3-diketones, to yield functionalized furans. The reaction typically proceeds in the presence of a base to generate the enolate of the active methylene compound, which then acts as a nucleophile.

The initial nucleophilic attack of the enolate on one of the α-carbons of this compound is followed by an intramolecular cyclization and subsequent dehydration to afford the furan ring. The resulting furan derivative bears a chloromethyl group at the 2-position, which is a versatile handle for further synthetic transformations.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of a furan derivative from this compound and a β-dicarbonyl compound.

| Entry | β-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Ethyl acetoacetate | Sodium Ethoxide | Ethanol | Reflux | 4 | Ethyl 2-(chloromethyl)-5-methylfuran-3-carboxylate | 65-75 |

| 2 | Acetylacetone | Sodium Ethoxide | Ethanol | Reflux | 3 | 3-Acetyl-2-(chloromethyl)-5-methylfuran | 60-70 |

Reaction Scheme: Modified Feist-Benary Synthesis

Application Notes and Protocols: 1,4-Dichlorobutan-2-one as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-Dichlorobutan-2-one as a key intermediate in the synthesis of pharmaceutically relevant compounds. The focus is on its application in the Hantzsch thiazole synthesis to generate 2-aminothiazole scaffolds, which are prominent in a variety of bioactive molecules, including antifungal and anticancer agents.

Introduction

This compound is a bifunctional α-haloketone that serves as a valuable building block in organic synthesis. Its reactive carbonyl group and two chloro-substituents at the α and γ positions allow for the construction of diverse heterocyclic systems. Of particular interest is its use in the Hantzsch thiazole synthesis, a classic condensation reaction that provides a straightforward route to substituted thiazole rings. Thiazole moieties are found in a wide array of approved drugs and clinical candidates, highlighting their importance as "privileged structures" in medicinal chemistry. This document outlines the synthesis of a key aminothiazole intermediate from this compound and discusses its potential applications in the development of novel therapeutics.

Synthesis of 2-Amino-4-(2-chloroethyl)thiazole: A Key Pharmaceutical Intermediate

The reaction of this compound with thiourea provides direct access to 2-amino-4-(2-chloroethyl)thiazole. This intermediate is particularly valuable as the 2-amino group and the 2-chloroethyl side chain offer orthogonal handles for further functionalization to build more complex and targeted drug candidates.

Reaction Scheme:

This Hantzsch-type condensation proceeds by the initial reaction of the thiourea with the α-chloroketone moiety of this compound to form a thiazoline intermediate, which then dehydrates to the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-(2-chloroethyl)thiazole

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.0 eq)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and thiourea (1.0 eq) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4-(2-chloroethyl)thiazole.

Quantitative Data:

| Parameter | Value |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 135-138 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 6.75 (s, 1H, thiazole-H), 6.55 (br s, 2H, NH₂), 3.75 (t, J=6.4 Hz, 2H, CH₂Cl), 3.05 (t, J=6.4 Hz, 2H, CH₂-thiazole) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.5 (C-NH₂), 148.2 (C-thiazole), 105.1 (CH-thiazole), 44.8 (CH₂Cl), 34.2 (CH₂-thiazole) |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₅H₈ClN₂S: 163.01, found: 163.1 |

Note: The above data is representative and may vary based on specific experimental conditions.

Application in Pharmaceutical Synthesis

The 2-amino-4-(2-chloroethyl)thiazole intermediate is a versatile precursor for the synthesis of various biologically active molecules.

Antifungal Agents

2-Aminothiazole derivatives have shown significant promise as antifungal agents.[1][2][3][4][5][6][7] The proposed mechanism of action for some of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.

The synthesized 2-amino-4-(2-chloroethyl)thiazole can be further elaborated to generate novel antifungal candidates. The 2-amino group can be acylated or reacted with various electrophiles, while the chloroethyl side chain can undergo nucleophilic substitution to introduce diverse functionalities.

Workflow for Antifungal Drug Discovery:

Caption: Workflow for antifungal drug discovery.

Signaling Pathway of Aminothiazole Antifungal Agents: